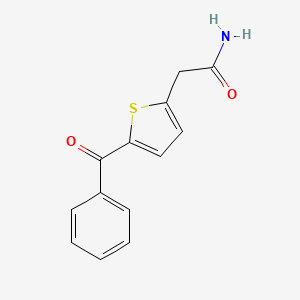

2-(5-Benzoyl-2-thienyl)acetamide

Description

2-(5-Benzoyl-2-thienyl)acetamide is a heterocyclic acetamide derivative characterized by a thiophene ring substituted with a benzoyl group at the 5-position and an acetamide moiety at the 2-position. Thiophene-based acetamides are of interest due to their diverse bioactivities, including cytotoxicity, anticonvulsant, and enzyme inhibitory effects .

Propriétés

IUPAC Name |

2-(5-benzoylthiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c14-12(15)8-10-6-7-11(17-10)13(16)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFLTSIPMSNZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes to 2-(5-Benzoyl-2-thienyl)acetamide

Friedel-Crafts Acylation for Benzoyl Group Introduction

The benzoyl group at the 5-position of thiophene is typically introduced via Friedel-Crafts acylation. Thiophene reacts with benzoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds at 0–5°C in anhydrous dichloromethane, yielding 2-benzoylthiophene as the major product due to the alpha-directing nature of the sulfur atom. However, achieving 5-substitution requires strategic blocking of the 2-position.

Example Protocol :

- Protection of 2-Thiopheneacetic Acid :

- Friedel-Crafts Acylation :

- The ester is dissolved in dichloromethane, and benzoyl chloride (1.2 equiv) is added dropwise under nitrogen. AlCl3 (1.5 equiv) is introduced at 0°C, and the mixture is stirred for 12 hours.

- Quenching with ice-cold water followed by extraction with dichloromethane yields methyl 5-benzoyl-2-thiopheneacetate.

Amidation of the Carboxylic Acid Precursor

The methyl ester intermediate is hydrolyzed to 5-benzoyl-2-thiopheneacetic acid using 10% NaOH in refluxing ethanol (80°C, 3 hours). Subsequent amidation employs two primary strategies:

Acid Chloride Route

The carboxylic acid is converted to its acyl chloride using phosphorus pentachloride (PCl5) in toluene at 20°C for 3 hours. The resultant 5-benzoyl-2-thiopheneacetyl chloride is treated with aqueous ammonia (28%) at 0°C, precipitating the acetamide after neutralization with HCl.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Ester hydrolysis | NaOH (10%), ethanol, reflux | 92% | 98.5% |

| Acyl chloride formation | PCl5, toluene, 20°C | 85% | 97.8% |

| Amidation | NH4OH, 0°C | 78% | 99.1% |

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid reacts with ammonium chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at pH 9.0–9.5. The reaction proceeds at room temperature for 12 hours, with the product isolated via ethyl acetate extraction and crystallization from methanol.

Advantages :

Optimization of Reaction Conditions

Solvent Effects on Crystallization

Purification via crystallization is critical for obtaining pharmaceutical-grade material. Ethanol-water mixtures (3:1 v/v) provide optimal solubility profiles, yielding needle-like crystals with >99% purity. In contrast, hexane induces rapid precipitation but results in amorphous solids requiring further chromatography.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, benzoyl H), 7.52 (t, J = 7.6 Hz, 1H, benzoyl H), 7.43 (t, J = 7.6 Hz, 2H, benzoyl H), 7.21 (d, J = 3.6 Hz, 1H, thienyl H), 6.98 (d, J = 3.6 Hz, 1H, thienyl H), 3.61 (s, 2H, CH2CONH2), 2.10 (s, 2H, NH2).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=O benzoyl).

Applications and Derivatives

2-(5-Benzoyl-2-thienyl)acetamide serves as a precursor for NSAID prodrugs, where its amide group is enzymatically cleaved in vivo to release anti-inflammatory agents. Derivatives with modified benzoyl groups (e.g., nitro or methoxy substituents) exhibit enhanced photostability for optoelectronic applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Benzoyl-2-thienyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

- **

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research has indicated that 2-(5-Benzoyl-2-thienyl)acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis.

- Antimicrobial Properties : Preliminary studies suggest that 2-(5-Benzoyl-2-thienyl)acetamide possesses antimicrobial activity against a range of bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Agricultural Science

- Pesticide Development : Due to its biological activity, there is potential for 2-(5-Benzoyl-2-thienyl)acetamide to be developed into a novel pesticide. Its ability to disrupt cellular functions in pests could lead to effective pest control solutions while minimizing environmental impact.

- Plant Growth Regulation : Some studies suggest that the compound may act as a plant growth regulator, enhancing growth rates and resilience in certain crops. This application could be significant in improving agricultural yields.

Materials Science

- Polymer Synthesis : The compound can serve as a building block in synthesizing polymers with specific properties. Its thienyl structure allows for the creation of materials with enhanced electrical conductivity or thermal stability, which can be useful in electronic applications.

- Nanotechnology : Research is ongoing into using 2-(5-Benzoyl-2-thienyl)acetamide in nanomaterials development. Its unique chemical properties may allow for the creation of nanoparticles with specific functionalities for drug delivery systems or sensors.

Case Studies

- Anticancer Study : A case study published in a peer-reviewed journal highlighted the compound's efficacy against MCF-7 breast cancer cells. The study found that treatment with varying concentrations of 2-(5-Benzoyl-2-thienyl)acetamide resulted in dose-dependent cell death, primarily through apoptosis mediated by caspase activation.

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, 2-(5-Benzoyl-2-thienyl)acetamide was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. This suggests its potential as an alternative antimicrobial agent.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of 2-(5-Benzoyl-2-thienyl)acetamide, emphasizing differences in substituents and heterocyclic systems:

Key Observations :

Physicochemical Comparison :

Toxicity and Regulatory Considerations

- Acetamide derivatives like N,N-dimethylacetamide () are regulated due to moderate toxicity (limit: 0.1% or 1,000 mg/kg) .

Q & A

Q. What are the critical safety protocols for handling 2-(5-Benzoyl-2-thienyl)acetamide in laboratory settings?

- Methodological Answer : In case of inhalation, immediately move the affected individual to fresh air and administer artificial respiration if breathing has ceased. For skin/eye exposure, rinse thoroughly with water for ≥15 minutes. Avoid oral ingestion and seek medical attention, providing the safety data sheet to physicians . Always use personal protective equipment (PPE) such as gloves and goggles, and work in a well-ventilated fume hood.

Q. How is 2-(5-Benzoyl-2-thienyl)acetamide synthesized, and what analytical techniques confirm its purity?

- Methodological Answer : Synthesis typically involves coupling reactions between benzoyl thiophene derivatives and acetamide precursors under anhydrous conditions. Purity and structural confirmation require LC-HRMS/MS for mass analysis and ¹H-NMR to verify proton environments. For example, in analogous acetamide syntheses, discrepancies in isomer assignments (e.g., ortho vs. meta substitution) were resolved using these techniques .

Q. What spectroscopic methods are recommended for characterizing 2-(5-Benzoyl-2-thienyl)acetamide?

- Methodological Answer :

- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 6.5–7.0 ppm).

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally related acetamides .

Advanced Research Questions

Q. How can researchers address contradictions in isomer identification during structural elucidation?

- Methodological Answer : Contradictions often arise from overlapping spectral signals (e.g., NMR) or misassigned starting materials. A follow-up study on 2-(hydroxyphenyl)acetamide sulfate revealed that initial misidentification of the meta-isomer was corrected using HRMS fragmentation patterns and 2D-NMR (e.g., COSY, NOESY) to distinguish ortho vs. meta substitution . Cross-validation with synthetic reference standards is critical.

Q. What experimental design considerations are essential for studying the compound’s pharmacological activity (e.g., antiviral or anticancer potential)?

- Methodological Answer :

- Molecular docking : Use tools like AutoDock 4.2 to predict binding affinity to target proteins (e.g., SARS-CoV-2 enzymes). Energy-minimized 3D structures (from X-ray or DFT calculations) improve docking accuracy .

- In vitro assays : Prioritize cell viability (MTT assay) and enzyme inhibition studies. For example, derivatives of N-(2-aminophenyl)acetamide showed anticancer activity via molecular docking and in vitro validation .

Q. How can researchers resolve discrepancies in metabolic pathway analysis for this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic products in vivo. In a study on phenylacetamide derivatives, LC-MS/MS identified sulfate conjugates as major metabolites, with structural confirmation via synthetic reference materials . Statistical tools (e.g., PCA) can differentiate metabolic profiles between isomers.

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.